REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[C:9]1(N)[C:14]([F:15])=[C:13](F)[C:12](F)=[C:11]([NH2:18])[C:10]=1F.Cl.Cl>>[F:15][C:14]1[CH:9]=[CH:10][C:11]2[NH:18][C:3]3[CH2:8][CH2:7][N:6]([CH2:2][CH2:1][C:3]4[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=4)[CH2:5][C:4]=3[C:12]=2[CH:13]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C3=C(NC2C=C1)CCN(C3)CCC3=CC=NC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |